2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine
Description
Properties
IUPAC Name |
2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-5-9-7-3-2-6(8)4-11(7)10-5/h6H,2-4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKDYYGNYLGWCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2CC(CCC2=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251925-31-1 | |
| Record name | 2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylpyridine-3-carboxylic acid hydrazide with formic acid, followed by cyclization to form the triazole ring. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Materials Science: The compound is studied for its potential use in the development of new materials with specific electronic or optical properties.
Biology: Research explores its interactions with biological macromolecules and its potential as a biochemical probe.
Industry: It is used in the synthesis of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]Triazolo[1,5-a]Pyridin-6-Amine
- Structural Difference : A bulkier isopropyl group replaces the methyl substituent at position 2.
- Impact : Increased steric hindrance may reduce reactivity or binding efficiency compared to the methyl analog.
- Commercial Data : Priced at €1,425/g (1g scale), significantly higher than the target compound’s €1,143/g , suggesting greater synthesis complexity .
7-Methyl-5H,6H,7H,8H-[1,2,4]Triazolo[1,5-a]Pyridin-2-Amine
- Structural Difference : The methyl group shifts from position 2 to position 7, altering the electronic environment of the triazole ring.
- Impact : Positional isomerism may influence solubility or intermolecular interactions.
- Physical Data : Molecular weight 152.20 g/mol (vs. 138.17 g/mol for the target) due to additional methyl substitution .
5-[4-(Dimethylamino)Phenyl]-7-Phenyl-4,5,6,7-Tetrahydro[1,2,4]Triazolo[1,5-a]Pyrimidin-6-Amine
- Structural Difference: Incorporates a pyrimidine core instead of pyridine, with aromatic and dimethylamino substituents.
Triazolo-Pyrimidine Analogs
- Example: 2-Amino-5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (5a) was synthesized via a three-component Biginelli-like reaction using aldehydes, 1H-1,2,4-triazole-3,5-diamine, and N-substituted acetoacetamides in DMF at 90°C .
- Key Differences : Pyrimidine derivatives often require harsher conditions (e.g., p-toluenesulfonic acid catalysis) compared to pyridine-based systems .
Physicochemical and Commercial Properties
Biological Activity
2-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its anti-cancer effects, interactions with neurotransmitter receptors, and other relevant biological activities.
The compound's chemical structure and properties are crucial for understanding its biological activity. Below is a summary of its chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C7H12N4 |
| Molecular Weight | 152.2 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1376387-23-3 |
| PubChem CID | 71695324 |
Anticancer Activity
Recent studies have highlighted the anti-cancer potential of various triazole derivatives. For instance:
- A structure-activity relationship (SAR) study demonstrated that compounds with triazole rings exhibited varying degrees of inhibitory activity against thymidine phosphorylase and showed significant effects on angiogenesis markers like VEGF and MMP-9 in breast cancer cells (MDA-MB-231) .
- Another study indicated that similar derivatives could induce G2/M phase arrest in cancer cell lines such as HeLa and A549. The most potent compounds showed IC50 values ranging from 30 nM to 60 nM against these cell lines .
Neurotransmitter Receptor Modulation
The compound has also been investigated for its interaction with neurotransmitter receptors:
- It has been shown to act as a positive allosteric modulator of α7 nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and sensory processing. The compound exhibited an EC50 value of 0.18 µM in enhancing receptor activity .
Study 1: Antiproliferative Effects
A recent study evaluated the antiproliferative effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation with IC50 values ranging from 0.43 µM to 3.84 µM across different cell lines (HeLa and A549) .
Study 2: Mechanistic Insights
Mechanistic studies revealed that the compound induces apoptosis through the activation of caspases and the mitochondrial pathway. This was evidenced by increased levels of cytochrome c in the cytosol following treatment with the compound .
Q & A
Q. Example Workflow :
Synthesize and purify the compound.
Acquire high-resolution NMR and IR data.
Grow single crystals for X-ray analysis.
Perform DFT optimization (e.g., B3LYP/6-31G* basis set).
(Advanced) What strategies are effective for analyzing structure-activity relationships (SAR) of derivatives targeting enzyme inhibition?
Methodological Answer:
Follow these steps for SAR studies:
Derivative design : Introduce substituents at positions 2, 5, or 2. For example:
- Add electron-withdrawing groups (e.g., Cl, CF₃) to enhance electrophilicity .
- Modify the methyl group to ethyl or aryl for steric effects .
Biological assays : Test derivatives against target enzymes (e.g., kinases, oxidoreductases) using IC₅₀ assays.
Computational docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes. The triazole ring often forms π-π interactions with aromatic residues, while the amine participates in hydrogen bonding .
Case Study : Derivatives of similar triazolopyridines showed 10–100 nM affinity for kinase targets when substituted with thiophene or benzothiophene groups .
(Advanced) How can computational methods predict pharmacokinetic properties like bioavailability and metabolic stability?
Methodological Answer:
Employ in silico tools to evaluate ADME (Absorption, Distribution, Metabolism, Excretion):
- Lipophilicity (LogP) : Use ChemAxon or ACD/Labs. Optimal LogP for CNS penetration: 2–3 .
- Metabolic sites : Predict cytochrome P450 metabolism with StarDrop or MetaSite. The methyl group may reduce oxidation compared to ethyl analogs .
- Docking simulations : Identify potential off-target interactions using PubChem BioAssay data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
